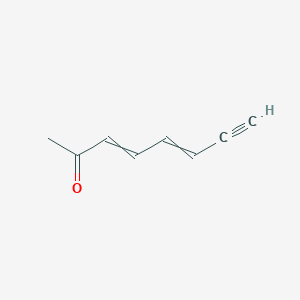
Octa-3,5-dien-7-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-3,5-dien-7-yn-2-one: is an organic compound with the molecular formula C8H8O It is characterized by a unique structure that includes a combination of double and triple bonds, as well as a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-dien-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the reaction of 3,5-hexadien-1-yne with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions: Octa-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Octa-3,5-dien-7-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Octa-3,5-dien-7-yn-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the alkyne and alkene groups can undergo various addition and substitution reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
3,5-Octadien-2-one: Similar structure but lacks the alkyne group.
3,5-Octadien-7-yn-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,5-Octadien-2-ol: Similar structure but with an alcohol group instead of a ketone and no alkyne group.
Uniqueness: Octa-3,5-dien-7-yn-2-one is unique due to the presence of both alkyne and alkene groups along with a ketone functional group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
58064-23-6 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
octa-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3 |
Clave InChI |
YLQOANNUQVLDGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


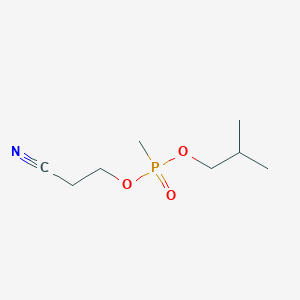
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
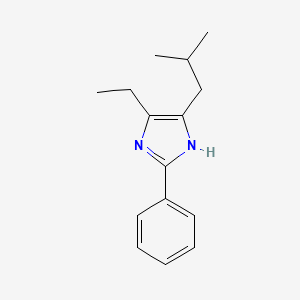
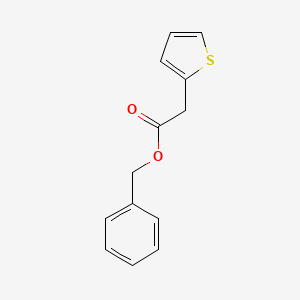
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

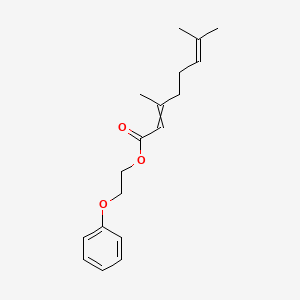

![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

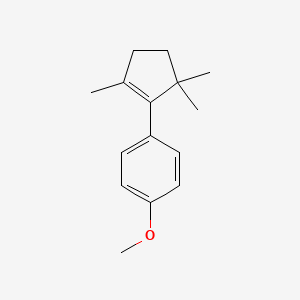
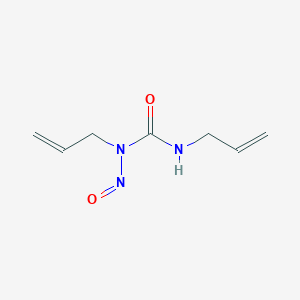
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
